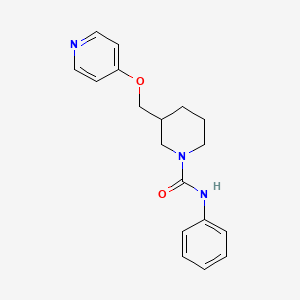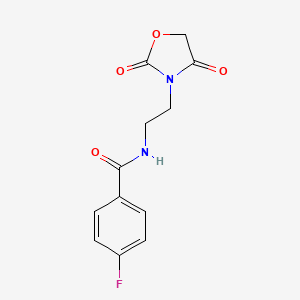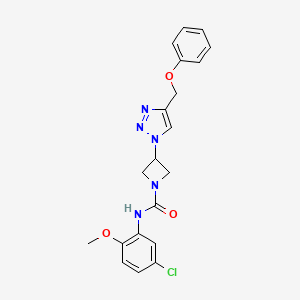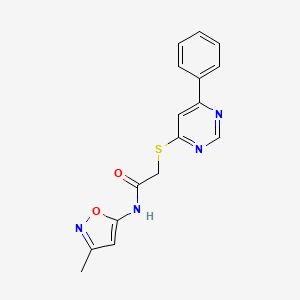![molecular formula C16H16N4O2 B2471168 5-cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 900011-18-9](/img/structure/B2471168.png)
5-cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a pyrazolopyrimidine derivative that exhibits a wide range of biological activities, making it a promising candidate for drug discovery and development.
Applications De Recherche Scientifique
Heterocyclic Chemistry in Drug Design
Heteroatom substitution in the cinnamyl ring, aimed at improving solubility, bioavailability, and reducing toxicity, has led to the creation of analogues with enhanced biological activities. For example, analogues with nitrogen atoms introduced into the cinnamyl phenyl ring exhibited equal or higher apoptosis-inducing activity in cancer cells, making them promising candidates for the treatment of acute myeloid leukemia (Xia et al., 2011).
Antimicrobial and Antifungal Applications
The synthesis of novel pyrazolo[3,4-d]pyrimidines has been explored for antimicrobial and antifungal applications. For instance, compounds synthesized through microwave-assisted processes displayed significant anti-inflammatory, analgesic, and antipyretic activities (Antre et al., 2011). Additionally, new derivatives exhibited potent antifungal activities, suggesting their potential as novel antifungal agents (Wang et al., 2008).
Antitumor and Anticancer Activity
Pyrazolo[3,4-d]pyrimidin-4-ones have shown promising antitumor and anticancer activities. For instance, a series of pyrazolo[3,4-d]pyrimidines were synthesized and tested for antitumor activity across different cell lines, with some compounds displaying potent antitumor activity (Kandeel et al., 2012). This suggests the potential for further development into therapeutic agents.
Anti-inflammatory and Analgesic Properties
The exploration of pyrazolo[3,4-d]pyrimidines has also extended into anti-inflammatory and analgesic properties. Some synthesized compounds demonstrated activities similar to standard drugs, indicating their potential as new anti-inflammatory and analgesic agents (Rahmouni et al., 2016).
Synthesis Techniques and Methodologies
Innovative synthesis techniques such as microwave-assisted synthesis have been employed to create pyrazolo[3,4-d]pyrimidines, highlighting the continuous development of more efficient and sustainable methods in chemical synthesis (Nagaraju et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds have been reported to interact with the epidermal growth factor receptor (egfr) .
Mode of Action
It’s likely that it interacts with its target proteins in a manner similar to other pyrimidin-4-ones . These compounds typically bind to their target proteins and modulate their activity, leading to downstream effects.
Biochemical Pathways
Given the potential interaction with egfr, it’s plausible that it could influence pathways related to cell growth and proliferation .
Pharmacokinetics
Similar compounds have been synthesized and characterized by nmr spectrometry , suggesting that they could be absorbed and distributed in the body
Result of Action
Given its potential interaction with egfr, it could potentially influence cell growth and proliferation .
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-5-[(E)-3-phenylprop-2-enyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-10-9-20-15-14(11-18-20)16(22)19(12-17-15)8-4-7-13-5-2-1-3-6-13/h1-7,11-12,21H,8-10H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPVZKRIVVBWGA-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)C=NN3CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)C=NN3CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(2-Phenoxypropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2471085.png)

![2,2,2-trifluoro-N-[1-(6-fluoropyridine-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B2471087.png)
![1,4-Dioxane;(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one](/img/structure/B2471088.png)
![2-Chloro-1-spiro[2.5]octan-2-ylethanone](/img/structure/B2471089.png)
![6-(3,4-Dimethylphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![(2S,3R)-3-{[(3-Methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2471099.png)
![2-[1-[2-(2-Methylphenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2471100.png)


![N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B2471106.png)
